molecular formula C10H11NO5 B2380948 2-Nitro-5-(propan-2-yloxy)benzoic acid CAS No. 78361-08-7

2-Nitro-5-(propan-2-yloxy)benzoic acid

Cat. No.: B2380948
CAS No.: 78361-08-7
M. Wt: 225.2
InChI Key: MHNZLVZHPKIHLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid typically involves the nitration of 5-(propan-2-yloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve 5-(propan-2-yloxy)benzoic acid in concentrated sulfuric acid.
  • Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Pour the reaction mixture into ice-cold water to precipitate the product.
  • Filter and wash the precipitate with water to obtain crude this compound.
  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the nitro group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents like dimethyl sulfoxide (DMSO).

    Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2-Amino-5-(propan-2-yloxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Nitro-5-(propan-2-yloxy)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(propan-2-yloxy)benzoic acid is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The propan-2-yloxy group may also influence the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 5-Nitro-2-(propan-2-yloxy)benzoic acid
  • 2-Nitro-5-thiocyanatobenzoic acid

Uniqueness

2-Nitro-5-(propan-2-yloxy)benzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-nitro-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNZLVZHPKIHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60% NaH in oil (950 mg, 23.8 mmol) was added to isopropyl alcohol (4.1 mL) in THF (20 mL) under a nitrogen atmosphere. After stirring for 30 min, 5-fluoro-2-nitrobenzoic acid (2.0 g, 10.8 mmol) was added, and the mixture was heated at reflux for 6 h. Following addition of 2N HCl to adjust the pH to 2, the mixture was extracted, washed with brine, dried (Na2SO4) and concentrated to dryness. Purification by chromatography gave 950 mg of 5-isopropoxy-2-nitro-benzoic acid.
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20 mL
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2 g
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